

Unveiling NCT-504: A Technical Guide to a Novel PIP4Ky Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCT-504

Cat. No.: B15600999

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **NCT-504**, a selective allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase gamma (PIP4Ky). This document is intended to serve as a core resource for researchers in neurodegenerative diseases, particularly Huntington's disease, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

NCT-504 is a small molecule inhibitor belonging to the 5-phenylthieno[2,3-d]pyrimidine class of compounds. Its discovery stemmed from a high-throughput phenotypic screen aimed at identifying compounds that could reduce the cellular levels of mutant huntingtin (mHtt) protein.

[\[1\]](#)

Table 1: Chemical and Physical Properties of **NCT-504**

Property	Value	Source
IUPAC Name	4-(5-((1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidin-4-yl)benzenesulfonamide	N/A
Molecular Formula	C15H12N6O2S3	[2][3]
Molecular Weight	404.49 g/mol	[3]
CAS Number	1222765-97-0	[3]
SMILES	<chem>CN1N=NN=C1SC2=C(C(C3=C(C=CC(S(=O)(=O)C4=NC=N2)C3=O)=C3)=CS4)C4=NC=N2</chem>	[3]
Appearance	White to light yellow solid	[3]
Solubility	Soluble in DMSO (125 mg/mL)	[3]
Storage (Powder)	-20°C for 3 years	[2][3]
Storage (Solvent)	-80°C for 6 months; -20°C for 1 month	[3]

Mechanism of Action and Signaling Pathway

NCT-504 functions as a selective, allosteric inhibitor of PIP4Ky.[2][4] PIP4Ky is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1] By inhibiting PIP4Ky, **NCT-504** disrupts this conversion, leading to an accumulation of specific phosphoinositide species within the cell.

The inhibition of PIP4Ky by **NCT-504** results in a significant increase in the cellular levels of PI5P, phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), and phosphatidylinositol-3-phosphate (PI3P).[1] This alteration in the cellular phosphoinositide profile is a key event that triggers a downstream signaling cascade culminating in the induction of autophagy.[1] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. In the context of Huntington's disease, the enhanced autophagic flux

induced by **NCT-504** facilitates the clearance of toxic mutant huntingtin (mHtt) protein aggregates, thereby ameliorating their pathological effects.^{[1][5]}

Caption: **NCT-504** inhibits PIP4Ky, increasing PI levels and inducing autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **NCT-504**.

Measurement of Mutant Huntingtin (mHtt) Protein Levels by Western Blot

This protocol outlines the procedure for quantifying the reduction of mHtt protein levels in cultured cells following treatment with **NCT-504**.

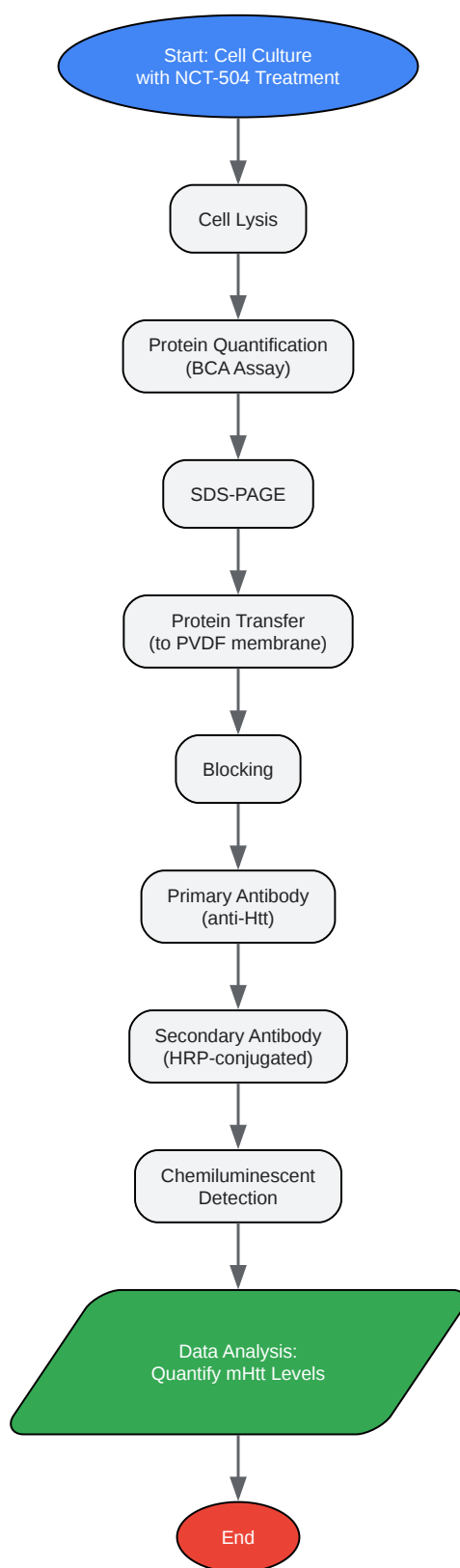
Materials:

- HEK293T cells
- **NCT-504**
- DMSO (vehicle control)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against huntingtin (e.g., anti-Htt)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

- Imaging system

Procedure:

- Cell Culture and Treatment: Seed HEK293T cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of **NCT-504** or DMSO for the desired duration (e.g., 48 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein from each sample onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-Htt antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Wash the membrane and apply the chemiluminescent substrate.
 - Capture the signal using an imaging system.
 - Quantify the band intensities to determine the relative levels of mHtt protein.



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Caption: Workflow for quantifying mHtt protein levels via Western blot.

Autophagy Flux Assay (LC3 Turnover)

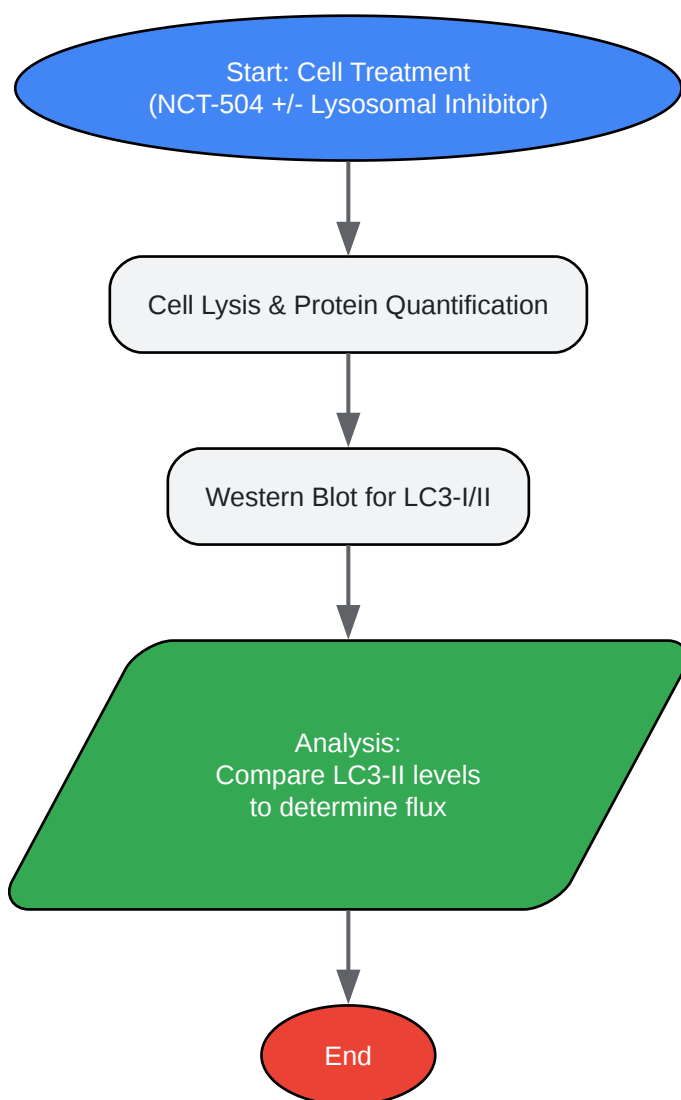
This protocol describes the measurement of autophagy flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

- Cultured cells (e.g., MEFs)
- **NCT-504**
- Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
- Western blot reagents (as in 3.1)
- Primary antibody against LC3

Procedure:

- Cell Treatment: Treat cells with **NCT-504** or vehicle (DMSO). In a parallel set of wells, co-treat with a lysosomal inhibitor for the last few hours of the **NCT-504** treatment.
- Cell Lysis and Protein Quantification: Follow the same procedures as described in the Western blot protocol (3.1).
- Western Blotting:
 - Perform SDS-PAGE and transfer as described previously.
 - Probe the membrane with a primary antibody against LC3. This will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
- Analysis:
 - Quantify the band intensities for LC3-II.
 - Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon **NCT-504** treatment indicates enhanced autophagic flux.



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Caption: Workflow for assessing autophagic flux via LC3 turnover assay.

In Vitro PIP4Ky Kinase Assay

This protocol details the procedure for measuring the inhibitory activity of **NCT-504** on PIP4Ky in a cell-free system.

Materials:

- Recombinant full-length PIP4Ky
- PI5P substrate

- ATP (radiolabeled or for use with a non-radioactive detection method)
- **NCT-504**
- Kinase reaction buffer
- Detection reagents (e.g., for ADP-Glo or similar assay)

Procedure:

- **Reaction Setup:** In a microplate, combine the recombinant PIP4Ky enzyme, PI5P substrate, and varying concentrations of **NCT-504** in the kinase reaction buffer.
- **Initiation of Reaction:** Start the kinase reaction by adding ATP.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for a defined period.
- **Termination and Detection:** Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced (e.g., using ADP-Glo) or by measuring the incorporation of radiolabeled phosphate into the PI5P substrate.
- **Data Analysis:** Plot the kinase activity against the concentration of **NCT-504** to determine the IC50 value.

Summary of Biological Activity

NCT-504 exhibits potent and selective inhibitory activity against PIP4Ky, leading to a cascade of cellular events beneficial for clearing pathological protein aggregates.

Table 2: Biological Activity of **NCT-504**

Parameter	Value	Cell Line/System	Source
PIP4Ky IC50	15.8 μ M	In vitro kinase assay	[2][3]
Effect on mHtt levels	Reduction	HEK293T, PC12, primary neurons, patient fibroblasts	[1]
Effect on Autophagy	Increased autophagic flux	MEFs, 293A cells, primary cortical neurons	[1]
Effect on Phosphoinositides	Increased PI5P, PI(3,5)P2, PI3P	MEFs	[1]
Cell Viability	No significant effect at active concentrations	MEFs	[1]

Conclusion

NCT-504 represents a valuable research tool for investigating the role of PIP4Ky in cellular signaling and neurodegenerative diseases. Its ability to selectively inhibit PIP4Ky and subsequently enhance the autophagic clearance of mutant huntingtin protein highlights its potential as a lead compound for the development of novel therapeutics for Huntington's disease and other proteinopathies. This technical guide provides a foundational understanding of **NCT-504**'s properties and the experimental methodologies to further explore its biological functions.

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